molecular formula C9H12N2O B3026442 N-Phenyl-N-propylnitrous amide CAS No. 19788-34-2

N-Phenyl-N-propylnitrous amide

Cat. No.: B3026442
CAS No.: 19788-34-2
M. Wt: 164.2 g/mol
InChI Key: NAUHUTWNLSBKCR-UHFFFAOYSA-N
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Description

N-Phenyl-N-propylnitrous amide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom This compound is notable for its unique structure, which includes a phenyl group (a benzene ring) and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-N-propylnitrous amide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the nucleophilic acyl substitution method due to its efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under controlled temperature and solvent conditions.

Major Products:

Scientific Research Applications

N-Phenyl-N-propylnitrous amide has diverse applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of novel materials with specific properties.

    Organic Chemistry: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Industrial Applications: The compound is employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Phenyl-N-propylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and context .

Comparison with Similar Compounds

    N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of a propyl group.

    N-Ethyl-N-phenylacetamide: Similar structure but with an ethyl group instead of a propyl group.

    N-Phenyl-N-butylacetamide: Similar structure but with a butyl group instead of a propyl group.

Comparison: N-Phenyl-N-propylnitrous amide is unique due to the presence of the propyl group, which imparts distinct chemical properties compared to its analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-phenyl-N-propylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8-11(10-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHUTWNLSBKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513432
Record name N-Phenyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19788-34-2
Record name N-Phenyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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